molecular formula C11H9F3N2O2S B5148158 3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione

3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione

Cat. No. B5148158
M. Wt: 290.26 g/mol
InChI Key: XVUQBTUAXPJLQF-UHFFFAOYSA-N
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Description

3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione, commonly known as TTMD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TTMD belongs to the class of thiazolidinedione compounds and has been studied extensively for its mechanism of action and biochemical effects.

Mechanism of Action

The mechanism of action of TTMD involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway. PPARγ is a transcription factor that plays a crucial role in glucose and lipid metabolism, and its activation by TTMD leads to improved insulin sensitivity and reduced blood glucose levels. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival, and its inhibition by TTMD leads to reduced inflammation and cell proliferation.
Biochemical and Physiological Effects
TTMD has been shown to have various biochemical and physiological effects, including improved insulin sensitivity, reduced inflammation, and inhibition of cancer cell growth. TTMD has also been reported to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

TTMD has several advantages for lab experiments, including its high purity and stability, and its well-characterized mechanism of action. However, TTMD also has some limitations, including its low solubility in water and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for research on TTMD, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the exploration of its combination with other drugs for improved efficacy. Additionally, the investigation of TTMD's effects on gut microbiota and its potential role in gut-brain axis communication is an area of interest for future research.

Synthesis Methods

TTMD can be synthesized through various methods, including the reaction of 3-(trifluoromethyl)aniline with chloromethyl isothiocyanate followed by the reaction with 2,4-thiazolidinedione. Another method involves the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate followed by the reaction with 2,4-thiazolidinedione. Both methods yield TTMD in good yields and purity.

Scientific Research Applications

TTMD has been studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and Alzheimer's disease. In diabetes, TTMD has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In cancer, TTMD has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, TTMD has been shown to reduce oxidative stress and improve cognitive function in animal models.

properties

IUPAC Name

3-[[3-(trifluoromethyl)anilino]methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2S/c12-11(13,14)7-2-1-3-8(4-7)15-6-16-9(17)5-19-10(16)18/h1-4,15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUQBTUAXPJLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CNC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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